6'-(Trifluoromethyl)-2'H-spiro[cyclohexane-1,3'-furo[2,3-b]pyridin]-4-one
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Overview
Description
6’-(Trifluoromethyl)-2’H-spiro[cyclohexane-1,3’-furo[2,3-b]pyridin]-4-one is a heterocyclic compound that contains a trifluoromethyl group and a spiro structure.
Preparation Methods
The synthesis of 6’-(Trifluoromethyl)-2’H-spiro[cyclohexane-1,3’-furo[2,3-b]pyridin]-4-one typically involves radical trifluoromethylation. . The reaction conditions often require specific catalysts and reagents to achieve the desired product. Industrial production methods may involve optimizing these conditions to scale up the synthesis while maintaining high yield and purity .
Chemical Reactions Analysis
6’-(Trifluoromethyl)-2’H-spiro[cyclohexane-1,3’-furo[2,3-b]pyridin]-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents can be used to remove oxygen or introduce hydrogen atoms.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution can introduce different functional groups into the molecule .
Scientific Research Applications
6’-(Trifluoromethyl)-2’H-spiro[cyclohexane-1,3’-furo[2,3-b]pyridin]-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 6’-(Trifluoromethyl)-2’H-spiro[cyclohexane-1,3’-furo[2,3-b]pyridin]-4-one involves its interaction with molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s reactivity and stability. The compound can form charge transfer complexes with acceptor molecules, influencing its pharmacological and therapeutic effects . These interactions can modulate the activity of specific enzymes or receptors, leading to various biological outcomes .
Comparison with Similar Compounds
Similar compounds to 6’-(Trifluoromethyl)-2’H-spiro[cyclohexane-1,3’-furo[2,3-b]pyridin]-4-one include other trifluoromethyl-substituted heterocycles, such as:
These compounds share the trifluoromethyl group, which imparts similar chemical properties. the unique spiro structure of 6’-(Trifluoromethyl)-2’H-spiro[cyclohexane-1,3’-furo[2,3-b]pyridin]-4-one distinguishes it from other compounds, potentially leading to different reactivity and applications .
Properties
Molecular Formula |
C13H12F3NO2 |
---|---|
Molecular Weight |
271.23 g/mol |
IUPAC Name |
6-(trifluoromethyl)spiro[2H-furo[2,3-b]pyridine-3,4'-cyclohexane]-1'-one |
InChI |
InChI=1S/C13H12F3NO2/c14-13(15,16)10-2-1-9-11(17-10)19-7-12(9)5-3-8(18)4-6-12/h1-2H,3-7H2 |
InChI Key |
PVJAMBKIGWBFDU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1=O)COC3=C2C=CC(=N3)C(F)(F)F |
Origin of Product |
United States |
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